molecular formula C20H30N2O3 B2479131 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034239-10-4

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2479131
CAS No.: 2034239-10-4
M. Wt: 346.471
InChI Key: NPPQLZZMEJMPEK-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a chemical compound with the CAS Number 2034239-10-4 . It has a molecular formula of C20H30N2O3 and a molecular weight of 346.46 g/mol . The compound is characterized by a benzamide core structure substituted with a 2-ethoxy group and a complex side chain incorporating piperidine and oxane (tetrahydro-2H-pyran) rings . This specific molecular architecture may be of significant interest in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules. Compounds featuring piperidine and benzamide motifs are frequently explored for their potential interactions with various biological targets . Researchers can utilize this chemical as a key intermediate or building block in the development of potential therapeutics. It is offered as a solid and should be stored at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-25-19-6-4-3-5-18(19)20(23)21-15-16-7-11-22(12-8-16)17-9-13-24-14-10-17/h3-6,16-17H,2,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPQLZZMEJMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with an oxane-containing reagent.

    Formation of the Benzamide Core: The final step involves the coupling of the ethoxy group and the benzamide core through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The piperidine and oxane rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzaldehyde or ethoxybenzoic acid, while reduction of the benzamide core may produce ethoxybenzylamine.

Scientific Research Applications

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Conformational Analysis

Table 1: Key Structural Features of Comparable Benzamide Derivatives
Compound Name Substituents (Benzamide) Piperidine Substituent Molecular Weight Biological Activity/Notes References
2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide 2-ethoxy 1-(oxan-4-yl) 362.44* Potential CNS activity (hypothesized)
4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide 4-chloro 1-(4-chlorobenzoyl) 398.29 Antibacterial, Anticancer
4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-methyl 1-(4-methylbenzoyl) 350.45 Pharmacophore for alkaloid mimics
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (BK67312) 3-cyano 1-(oxan-4-yl) 327.42 Research compound (undisclosed)
2-fluoro-N-{[1-(2-oxo-2-(phenylamino)ethyl)piperidin-4-yl]methyl}benzamide 2-fluoro 1-(2-oxo-2-(phenylamino)ethyl) 385.42 Inhibitor of T-type Ca²⁺ channels

*Calculated based on molecular formula C₁₉H₂₆N₂O₃.

Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., chloro in ): Enhance binding to hydrophobic pockets in enzymes/receptors, as seen in antibacterial and anticancer activities.
  • Electron-Donating Groups (e.g., ethoxy, methyl): Improve solubility and metabolic stability. The ethoxy group in the target compound may offer a balance between lipophilicity and hydrogen-bonding capacity.
  • Tetrahydropyran (oxan-4-yl) vs. Acylated Piperidine : Oxan-4-yl substituents (as in the target compound and BK67312 ) introduce stereoelectronic effects that may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels.

Piperidine Conformation :

  • X-ray crystallography reveals that substituents on the piperidine ring influence its chair/half-chair conformation. For example, 4-chloro derivatives adopt a chair conformation , while 4-methyl analogs exhibit a half-chair , affecting molecular packing and hydrogen-bonding networks.

Key Observations :

  • Most derivatives are synthesized via amide coupling between substituted benzoyl chlorides and piperidinylmethylamines, often using triethylamine as a base .
  • The target compound’s synthesis likely mirrors methods for fluoro- and chloro-substituted analogs, with yields dependent on steric hindrance from the oxan-4-yl group .

Key Observations :

  • Chloro Derivatives : Exhibit broad-spectrum antibacterial activity due to hydrophobic interactions with membrane proteins .
  • Fluoro Analogs : Demonstrated efficacy in neuronal ion channel modulation, highlighting the role of halogen substituents in target engagement .

Biological Activity

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including an ethoxy group, a piperidine ring, and an oxane ring. This compound has garnered attention for its potential biological activities, particularly in the context of diabetes and obesity treatment.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2ethoxy N {[1(oxan4yl)piperidin4yl]methyl}benzamide\text{IUPAC Name }2-\text{ethoxy N }\{[1-(\text{oxan}-4-\text{yl})\text{piperidin}-4-\text{yl}]\text{methyl}\}\text{benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in insulin signaling. It has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, thereby enhancing insulin-stimulated glucose uptake in cells. The potency of this inhibition has been quantified with an IC50 value of 0.07 μM, indicating strong inhibitory activity and selectivity over other phosphatases like T-cell PTPase (TCPTP) .

Biological Activity and Research Findings

Research has demonstrated several significant biological activities associated with this compound:

  • Insulin Sensitization : The compound enhances glucose uptake in muscle cells when stimulated by insulin, which is crucial for managing type 2 diabetes mellitus (T2DM) .
  • Cell Viability : Studies indicate that the compound exhibits low cytotoxicity, making it a promising candidate for therapeutic applications without adverse effects on cell viability .
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may also possess antimicrobial and anticancer properties, although further research is needed to explore these activities comprehensively .

Data Table: Biological Activity Summary

Biological Activity Measurement Result
PTP1B InhibitionIC500.07 μM
Selectivity over TCPTPFold difference32-fold
Membrane PermeabilityP_app2.41×106 cm s2.41\times 10^{-6}\text{ cm s}
Insulin-stimulated Glucose UptakeCell viability assaySignificant enhancement

Case Studies

A notable study investigated the effects of various derivatives of benzamide compounds on glucose metabolism. Among these, the derivative containing the oxane piperidine structure exhibited superior performance in enhancing glucose uptake compared to others, highlighting its potential utility in diabetes management .

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